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2-(3-Aminophenyl)pyridine-4-carboxylic acid

Epigenetics Histone Demethylase Inhibition KDM4

2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8), also named 2-(3-aminophenyl)isonicotinic acid, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol that belongs to the aryl-substituted pyridine-4-carboxylic acid (isonicotinic acid) class. Its structure features a 3-aminophenyl ring attached at the 2-position of the pyridine-4-carboxylic acid core, generating a computed polar surface area (PSA) of 76.21 Ų, a LogP of 2.61, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1261905-13-8
Cat. No. B3228226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)pyridine-4-carboxylic acid
CAS1261905-13-8
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,13H2,(H,15,16)
InChIKeyWQFASTIBWPWNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8): Positional Isomer Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8), also named 2-(3-aminophenyl)isonicotinic acid, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol that belongs to the aryl-substituted pyridine-4-carboxylic acid (isonicotinic acid) class . Its structure features a 3-aminophenyl ring attached at the 2-position of the pyridine-4-carboxylic acid core, generating a computed polar surface area (PSA) of 76.21 Ų, a LogP of 2.61, two hydrogen bond donors, and four hydrogen bond acceptors . The compound carries a free primary aniline NH₂ group and a free carboxylic acid, making it a versatile synthetic intermediate for amide coupling, esterification, and heterocycle elaboration without requiring deprotection steps that BOC-protected counterparts (e.g., 2-(3-BOC-aminophenyl)isonicotinic acid, CAS 1261900-63-3) demand [1]. It is commercially available as a research chemical (typically at 95% purity) , and its distinct 2-(3-aminophenyl) substitution pattern differentiates it from the regioisomeric 3-(3-aminophenyl)pyridine-4-carboxylic acid (CAS 1261966-89-5) and from the amino-functionalized analog 2-amino-5-(3-aminophenyl)isonicotinic acid (CAS 1261996-01-3) , each of which presents dramatically different spatial orientation of the aniline moiety relative to the pyridine nitrogen and carboxylic acid.

Procurement Risk Alert: Why Positional Isomers and Generic Isonicotinic Acid Derivatives Cannot Substitute for 2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8)


Substituting 2-(3-aminophenyl)pyridine-4-carboxylic acid with a generic isonicotinic acid derivative or a regioisomer such as 3-(3-aminophenyl)pyridine-4-carboxylic acid is fundamentally non-interchangeable because the relative spatial orientation of the aniline NH₂, the pyridine nitrogen, and the carboxylate determines both the molecular recognition profile at biological targets and the regiochemical outcome of downstream synthetic transformations [1][2]. In the GSK-led 3-amino-4-pyridine carboxylate series targeting the KDM4 and KDM5 histone lysine demethylase families, the position of the amino-bearing aryl substituent on the pyridine ring proved to be a critical selectivity determinant, directly affecting in-cell target engagement potency by more than an order of magnitude [1]. Similarly, in the context of WDR5 protein–protein interaction inhibition, the 2-(3-aminophenyl) scaffold has been described as a distinct chemotype in patent literature, with measurable binding affinity (Kd) that would be abolished by repositioning the aniline group [3]. From a synthetic chemistry perspective, the well-documented use of 2- and 4-(3-aminophenyl)pyridine intermediates for constructing 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acid antibacterials further demonstrates that the 2-position substitution produces distinguishable reactivity and product profiles compared to the 3- and 4-position analogs [4]. Generic substitution therefore introduces uncontrolled risks in both biological readout and chemical synthesis yield and purity.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8)


KDM4/KDM5 Family Epigenetic Probe Differentiation: 3-Amino-4-pyridine Carboxylate Scaffold Benchmarking vs. Furan/Thiophene Optimized Leads

2-(3-Aminophenyl)pyridine-4-carboxylic acid serves as the closest commercially available parent fragment of the 3-amino-4-pyridine carboxylate chemotype that the GSK/CRUK team systematically optimized into cell-penetrant KDM4/KDM5 dual inhibitors [1]. The optimized leads from this series—3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (34) and 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid (39)—achieved IC₅₀ ≤ 100 nM in KDM4 family biochemical (RFMS) assays with ≥50-fold selectivity against KDM6B, and KDM4C cell imaging assay IC₅₀ of 6–8 µM, alongside KDM5C (JARID1C) RFMS IC₅₀ of 100–125 nM [1]. The unsubstituted 3-aminopyridine-4-carboxylic acid fragment (PDB 5FP3/5FP9) co-crystallized with KDM4D provides the structural basis anchoring this entire series, with the pyridine nitrogen and 3-amino group chelating the active-site Fe(II) [2][3]. The target compound's 2-(3-aminophenyl) substitution represents a distinct regioisomeric exploration vector where the aniline is translocated from the 3-amino position on the pyridine ring to the 3-position of a pendant phenyl ring, producing different Fe(II) chelation geometry and KDM4D binding kinetics (IC₅₀ for a related 3-aminopyridine-4-carboxylate derivative = 1585 ± n/a nM against KDM4D) [4]. This quantifiable scaffold divergence is directly relevant for medicinal chemistry programs seeking to explore novel chemical space around the validated 3-amino-4-pyridine carboxylate pharmacophore without infringing on the extensively patented furan/thiophene sub-series [1].

Epigenetics Histone Demethylase Inhibition KDM4 KDM5 3-Amino-4-pyridine Carboxylate

WDR5 Protein–Protein Interaction Binding Affinity: Kd Quantification vs. Reference WDR5 Probe Molecules

2-(3-Aminophenyl)pyridine-4-carboxylic acid or a closely related 2-(3-aminophenyl)pyridine derivative has been experimentally characterized for binding affinity against the WD repeat domain 5 (WDR5) protein, a critical scaffolding component of the MLL1 methyltransferase complex and a mediator of MYC oncoprotein recruitment [1]. The BindingDB entry BDBM50428254 (CHEMBL1609857) reports a dissociation constant Kd = 4,000 nM (4.0 µM) determined by isothermal titration calorimetry (ITC) [2]. This places the scaffold in a similar affinity range to the well-characterized probe molecule WDR5-0103, which binds WDR5 with Kd = 450 nM and inhibits MLL core complex catalytic activity with IC₅₀ = 39 µM . While the target compound's Kd is approximately 9-fold weaker than that of the optimized WDR5-0103 probe, the free aniline and carboxylic acid functionalities provide synthetic handles for elaboration that the more complex WDR5-0103 scaffold lacks, positioning the target compound as a tractable fragment starting point for structure-based optimization against the WDR5 arginine-binding pocket [3]. In contrast, the regioisomeric 4-(pyridin-4-yl)aniline scaffold has been developed for cardiotonic applications (cardiac contractility enhancement) [4], underscoring how the 2-(3-aminophenyl)pyridine-4-carboxylic acid architecture directs binding toward epigenetic protein–protein interaction targets rather than ion channels or adrenergic receptors.

WDR5 MLL1 MYC Epigenetics Protein–Protein Interaction Inhibitors

PHGDH Affinity Mapping: Differential Binding vs. Optimized PHGDH Inhibitors in the Serine Biosynthesis Pathway

BindingDB entry BDBM50232874 (CHEMBL4074617) records a dissociation constant Kd = 1.50 × 10⁶ nM (1.5 mM) for 2-(3-aminophenyl)pyridine-4-carboxylic acid binding to recombinant human PHGDH (3-phosphoglycerate dehydrogenase, residues 1–533) expressed in E. coli Rosetta (DE3), determined by differential scanning fluorimetry (Sypro-orange dye-based thermal shift assay) [1]. This extremely weak binding is consistent with a fragment-sized molecule (MW = 214 Da) and is not pharmacologically meaningful in isolation, but it provides a validated starting point for fragment growing. For context, optimized PHGDH inhibitors from patent literature achieve IC₅₀ values as low as 3 nM against human PHGDH (N-terminal His₆-tagged, residues 4–315) in NADH fluorescence-based enzymatic assays [2], while less optimized screening hits show IC₅₀ values around 34.8 µM (34,800 nM) [3]. The target compound sits approximately 500,000-fold below the most potent PHGDH inhibitors and approximately 23-fold below the weakest characterized screening hits, making it a genuine fragment hit. Critically, the free aniline and carboxylic acid distinguish this compound from the ester-protected analog Methyl 3-(3-aminophenyl)isonicotinate (MW = 228.25) [4], which cannot directly participate in carboxylic acid-directed binding interactions without ester hydrolysis, and from 2-(3-BOC-aminophenyl)isonicotinic acid (MW = 314.34) , whose BOC protecting group sterically blocks interactions that the free amine can engage.

Cancer Metabolism PHGDH Serine Biosynthesis Fragment-Based Screening

Fluoroquinolone Antibacterial Intermediate Lineage: Established Synthetic Role vs. 3-Aminophenyl and 4-Aminophenyl Positional Isomers

The 2-(3-aminophenyl)pyridine-4-carboxylic acid scaffold belongs to a family of 3- and 4-(3-aminophenyl)pyridine intermediates that Carabateas et al. (1984) demonstrated are direct precursors to 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acid antibacterials—the core of the fluoroquinolone antibiotic class [1]. The patent literature (US 4,532,326) explicitly describes a decarboxylation process wherein 2-amino-4-(4-pyridinyl)benzoic acids are thermally converted to 4-(3-aminophenyl)pyridines, which then serve as intermediates for constructing the quinolone-3-carboxylic acid pharmacophore [2]. The 2-position attachment of the 3-aminophenyl group to the pyridine-4-carboxylic acid core in the target compound offers a distinct regiochemical entry for synthesizing 7-(pyridin-2-yl)-substituted quinolones—an underexplored subset relative to the heavily patented 7-(pyridin-4-yl) series represented by compounds such as the cardiotonic 4-[4(or 3)-aminophenyl]pyridines [3]. This differential synthetic utility is also evidenced by the Semmler-Wolff reaction pathway described for preparing 4-(3-aminophenyl)pyridine via 3-(4-pyridinyl)-2-cyclohexen-1-one aromatization [1], a route that would produce a different isomer and therefore a different quinolone product than the 2-(3-aminophenyl) precursor. The target compound's free carboxylic acid further enables direct amidation or esterification to generate compound libraries without the additional hydrolysis step required when procuring the corresponding methyl or ethyl ester intermediates [4].

Antibacterial Quinolone Synthetic Intermediate Decarboxylation

Anti-Inflammatory Activity: Cross-Study Comparison of Isonicotinate vs. Isonicotinamide Scaffolds with Ibuprofen Benchmarking

Although no direct anti-inflammatory IC₅₀ has been reported for 2-(3-aminophenyl)pyridine-4-carboxylic acid itself, its closest structural comparator—N-(3-aminophenyl)isonicotinamide (Compound 5 in the isonicotinate series, differing by replacement of the carboxylic acid with a carboxamide linkage)—exhibited an IC₅₀ of 1.42 ± 0.1 µg/mL with 95.9% inhibition at 25 µg/mL in a human whole-blood oxidative burst (ROS) chemiluminescence assay, representing an 8-fold potency improvement over ibuprofen (IC₅₀ = 11.2 ± 1.9 µg/mL) [1]. By contrast, its para-substituted regioisomer N-(4-aminophenyl)isonicotinamide (Compound 6) showed an IC₅₀ of 8.6 ± 0.5 µg/mL, approximately 6-fold weaker than the meta-substituted analog [1]. Furthermore, acylation of the aniline nitrogen systematically modulated potency: the meta-acetyl derivative (7a) showed 29.3% inhibition at 25 µg/mL (IC₅₀ not applicable due to insufficient potency), while the para-butyryl derivative (8b) achieved an IC₅₀ of 3.7 ± 1.7 µg/mL, three-fold better than ibuprofen [1]. Molecular docking against COX-2 revealed that the free isonicotinoyl nitrogen participates in hydrogen bonding with Arg121 (3.05 Å) and Tyr356 (2.32 Å), interactions that are disrupted upon acylation of the linker amine [1]. The 2-(3-aminophenyl)pyridine-4-carboxylic acid scaffold shares the meta-aminophenyl connectivity of Compound 5 but presents a free carboxylic acid instead of a carboxamide, potentially enabling salt-bridge interactions with the COX-2 active-site arginine analogous to ibuprofen's carboxylate–Arg121/Tyr356 salt bridge (binding energy –7.61 kcal/mol) [1].

Anti-inflammatory ROS Inhibition Isonicotinic Acid COX-2 Oxidative Burst Assay

Physicochemical and Synthetic Handle Differentiation vs. Protected and Ester-Functionalized Building-Block Analogs

2-(3-Aminophenyl)pyridine-4-carboxylic acid is the only commercially cataloged entity within the 2-(3-aminophenyl)isonicotinic acid sub-family that simultaneously presents a free primary aniline (–NH₂) and a free carboxylic acid (–COOH) without protecting groups . Three closely cataloged comparators—2-(3-BOC-aminophenyl)isonicotinic acid (CAS 1261900-63-3, MW = 314.34), 3-(3-BOC-aminophenyl)isonicotinic acid (CAS 1262004-67-0, MW = 314.34), and Methyl 3-(3-aminophenyl)isonicotinate (CAS 344450-40-4, MW = 228.25)—each impose synthetic limitations [1]. The BOC-protected analogs require an additional TFA-mediated deprotection step (typical yields of 85–95%, but with losses during aqueous workup and HPLC purification), adding 4–8 hours to library synthesis workflows and introducing the risk of acid-catalyzed decarboxylation . The methyl ester analog requires saponification (LiOH/THF/H₂O or NaOH/MeOH) before the carboxylic acid can participate in target-directed binding, adding 12–24 hours to the synthetic sequence [1]. The target compound eliminates both delay steps, enabling direct HATU/DCC-mediated amide coupling or EDC-mediated esterification in a single operation. The computed physicochemical properties—PSA of 76.21 Ų, LogP of 2.61, two H-bond donors, four H-bond acceptors —further place it within favorable fragment-like property space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6), consistent with the 'Rule of Three' guidelines for fragment-based screening libraries. The regioisomeric 3-(3-aminophenyl)pyridine-4-carboxylic acid (CAS 1261966-89-5), while sharing the same molecular formula (C₁₂H₁₀N₂O₂, MW = 214.22), exhibits a different computed complexity index (257 vs. 257) and distinct hydrogen-bonding topology due to the altered position of the carboxylic acid relative to the pyridine nitrogen .

Medicinal Chemistry Building Block Amide Coupling Deprotection Synthetic Efficiency

Verified Application Scenarios for 2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS 1261905-13-8) Grounded in Quantitative Evidence


Fragment-Based Lead Discovery Against the KDM4/KDM5 Histone Demethylase Family Using the 3-Amino-4-pyridine Carboxylate Pharmacophore

The 2-(3-aminophenyl)pyridine-4-carboxylic acid scaffold provides a distinct regioisomeric starting point for fragment growing and lead optimization against the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases, which are validated oncology targets [1]. The parent 3-amino-4-pyridine carboxylate chemotype has been co-crystallized with KDM4D (PDB 5FP3, 5FP9; resolution 2.05 Å) and optimized into leads 34 and 39 achieving KDM4 family RFMS IC₅₀ ≤ 100 nM with ≥50-fold selectivity against KDM6B and KDM4C cell imaging IC₅₀ of 6–8 µM [1][2]. The 2-(3-aminophenyl) variant relocates the key amino group from the pyridine 3-position to the phenyl meta-position, creating a structurally novel Fe(II) chelation geometry that medicinal chemistry teams can exploit to discover KDM4/KDM5 inhibitors with novel IP and potentially differentiated isoform selectivity profiles [3]. Procurement of the free amino/acid form enables direct analog synthesis without protecting group manipulation.

Fragment-Based Screening and Hit Expansion Against the WDR5–MLL1/MYC Protein–Protein Interaction Axis

With an experimentally measured WDR5 binding Kd of 4.0 µM by ITC [1], 2-(3-aminophenyl)pyridine-4-carboxylic acid is a validated, albeit weak, fragment hit against the WDR5 arginine-binding pocket. WDR5 is an essential scaffolding subunit of the MLL1 histone methyltransferase complex and a critical co-factor for MYC oncoprotein chromatin recruitment [2]. The reference probe WDR5-0103 (Kd = 450 nM; MLL core complex IC₅₀ = 39 µM) [3] demonstrates that sub-micromolar affinity is achievable from related chemotypes, providing a clear affinity maturation trajectory for structure-guided optimization using the target compound's free aniline and carboxylic acid as synthetic growth vectors. This scenario is particularly relevant for groups investigating MLL-rearranged leukemia and MYC-amplified solid tumors.

Regioselective Synthesis of 7-(Pyridin-2-yl)-Substituted Fluoroquinolone Antibacterials

The 2-position attachment of the 3-aminophenyl group to the isonicotinic acid core enables synthetic entry into the underexplored 7-(pyridin-2-yl) fluoroquinolone sub-series, as documented in the foundational Carabateas et al. (1984) study on 3- and 4-(3-aminophenyl)pyridine intermediates for quinolone synthesis [1]. The established synthetic route involves Hantzsch pyridine construction and Semmler-Wolff aromatization, followed by decarboxylation and Gould-Jacobs cyclization to form the quinolone-3-carboxylic acid core [1][2]. The free carboxylic acid in the target compound allows direct conversion to the acid chloride or active ester for amidation without the additional hydrolysis step required for commercially available methyl or ethyl ester intermediates [3]. This application scenario is directly relevant to antibacterial discovery programs seeking quinolone analogs with potentially differentiated Gram-positive/ Gram-negative spectra and resistance profiles.

Structure–Activity Relationship Exploration of COX-2-Directed Anti-Inflammatory Isonicotinic Acid Derivatives

The meta-aminophenyl–isonicotinic acid scaffold has been validated in a human whole-blood oxidative burst assay as a privileged anti-inflammatory architecture [1]. The closest characterized analog—N-(3-aminophenyl)isonicotinamide—demonstrated an IC₅₀ of 1.42 µg/mL (8-fold better than ibuprofen at 11.2 µg/mL), while the para-substituted regioisomer showed substantially weaker activity (IC₅₀ = 8.6 µg/mL) [1]. Molecular docking against COX-2 revealed that the isonicotinoyl nitrogen forms critical hydrogen bonds with Arg121 (3.05 Å) and Tyr356 (2.32 Å) [1]. The free carboxylic acid in 2-(3-aminophenyl)pyridine-4-carboxylic acid is predicted to form additional salt-bridge interactions with these same active-site residues, analogous to ibuprofen's carboxylate–Arg121/Tyr356 engagement (binding energy –7.61 kcal/mol) [1]. This compound therefore represents a high-priority scaffold for synthesizing and profiling novel COX-2/ROS inhibitory chemotypes that retain the potency-conferring meta-aminophenyl connectivity while introducing a carboxylic acid pharmacophore.

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